molecular formula C5H4N4 B14420839 Pyrazin-2-ylcyanamide CAS No. 86525-11-3

Pyrazin-2-ylcyanamide

Cat. No.: B14420839
CAS No.: 86525-11-3
M. Wt: 120.11 g/mol
InChI Key: PKVWPQNKBVUENA-UHFFFAOYSA-N
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Description

Pyrazin-2-ylcyanamide: is a heterocyclic compound that contains both a pyrazine ring and a cyanamide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. Pyrazine derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazin-2-ylcyanamide typically involves the reaction of pyrazine derivatives with cyanamide. One common method is the condensation of pyrazine-2-amine with cyanamide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetrachloride to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-ylcyanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanamide group to an amine group.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while reduction can produce pyrazin-2-ylamine.

Scientific Research Applications

Chemistry: Pyrazin-2-ylcyanamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Industry: The compound is also utilized in the production of agrochemicals and pharmaceuticals. Its unique reactivity makes it valuable in the synthesis of complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of pyrazin-2-ylcyanamide involves its interaction with specific molecular targets. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

  • Pyrazine-2-carboxamide
  • Pyrazine-2-thiol
  • Pyrazine-2-amine

Comparison: Pyrazin-2-ylcyanamide is unique due to the presence of both a pyrazine ring and a cyanamide group. This combination imparts distinct reactivity and biological activity compared to other pyrazine derivatives. For instance, pyrazine-2-carboxamide primarily acts as an amide, while pyrazine-2-thiol contains a thiol group that influences its reactivity and applications .

Properties

CAS No.

86525-11-3

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

pyrazin-2-ylcyanamide

InChI

InChI=1S/C5H4N4/c6-4-9-5-3-7-1-2-8-5/h1-3H,(H,8,9)

InChI Key

PKVWPQNKBVUENA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)NC#N

Origin of Product

United States

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